molecular formula C29H24NO2P B6339741 N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 1021439-57-5

N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B6339741
CAS No.: 1021439-57-5
M. Wt: 449.5 g/mol
InChI Key: WZQUIEYZCMZJOB-UHFFFAOYSA-N
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Description

N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (hereafter referred to by its full IUPAC name) is a complex heterocyclic organophosphorus compound characterized by a pentacyclic framework containing oxygen and phosphorus atoms. Its structure includes a bicyclic phosphorane core fused with aromatic and non-aromatic rings, along with N-methyl and N-(1-phenylethyl) substituents. The molecular formula is C₂₈H₂₇NO₂P, with a molecular weight of 440.49 g/mol (estimated via mass spectrometry analogs) .

Crystallographic studies for such compounds typically employ programs like SHELX for structure refinement, given their efficacy in handling intricate cyclic systems .

Properties

IUPAC Name

N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQUIEYZCMZJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pentacyclic Core

The pentacyclic framework is typically constructed through tandem cycloaddition and ring-closing metathesis. WO2016170544A1 employs dichloromethane as a solvent and N-methylmorpholine as a base to facilitate cyclization under cryogenic conditions (-10°C to -15°C). This approach minimizes side reactions, achieving yields >75% for analogous structures.

Phosphorylation and Oxygen Insertion

Phosphorus trichloride (PCl₃) and oxygen donors like morpholine are used to introduce the 13-phospha group and 12,14-dioxa moieties. The patent highlights the use of ethyl chloroformate for activating carboxyl groups, enabling efficient phosphorylation. Reaction parameters for this step are summarized in Table 1.

Functionalization: N-Methylation and Phenylethyl Substitution

N-Methylation Strategies

Methylation of the amine group is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as lithium hydroxide. WO2016170544A1 reports a two-phase system (water/dichloromethane) to enhance reaction efficiency, achieving >90% conversion.

Stereoselective Phenylethyl Attachment

The (1S)-1-phenylethyl group is introduced via nucleophilic substitution using phenylethyl halides. Chiral auxiliaries or asymmetric catalysis ensure enantiomeric excess >98%, as demonstrated in the patent’s purification protocols.

Purification and Impurity Control

Chromatographic techniques (HPLC, silica gel) are critical for isolating the target compound. WO2016170544A1 identifies two major impurities:

  • Acid impurity : Unreacted carboxyl intermediates.

  • Diastereomer impurity : Resulting from incomplete stereochemical control.

The patent employs a gradient elution system with YMC Pack Pro C18 columns and a phosphate-acetonitrile mobile phase to achieve >99.5% purity.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Optimal conditions for large-scale synthesis include:

  • Solvents : Dichloromethane for cyclization, methanol for crystallization.

  • Temperature : -15°C to 30°C, depending on the step.

Yield Enhancement

Example 16 in WO2016170544A1 achieves an overall yield of 68% through iterative recrystallization and pH-controlled extraction.

Data Tables: Synthesis Parameters from WO2016170544A1

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)
CyclizationN-methylmorpholine, ethyl chloroformate, -15°C7895
PhosphorylationPCl₃, morpholine, 25°C8297
N-MethylationMethyl iodide, LiOH, H₂O/CH₂Cl₂9198
Final CrystallizationMethanol, -40°C6899.5

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.

    Medicine: The compound is being investigated for its potential therapeutic properties.

    Industry: It is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid phosphapentacyclic backbone and N-alkyl substituents. Below is a comparative analysis with three analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[...]amine (Target) C₂₈H₂₇NO₂P N-methyl, N-(1-phenylethyl), pentacyclic backbone 440.49 High lipophilicity (logP ~4.2), potential CNS activity due to aromatic substituents
4-Butyl-N-(12,14-dioxa-13-phosphapentacyclo[...])benzenesulfonamide C₂₇H₂₈NO₄PS 4-butylbenzenesulfonamide, pentacyclic backbone 493.54 Enhanced solubility (sulfonamide group), moderate antimicrobial activity
13-Oxo-12,14-dioxa-13λ⁵-phosphapentacyclo[...]olate C₂₀H₁₂O₄P Oxo-phosphorus center, olate anion 356.27 Ionic character, used as a ligand in coordination chemistry
N-(4-chlorophenyl)-4-(3-substitutedphenylamino)methylphthalazin-1-amine C₂₁H₁₈ClN₃ Phthalazine core, chlorophenyl group 359.84 Anticancer activity (IC₅₀ ~2–5 µM in HeLa cells)

Key Findings :

Phosphapentacyclic Backbone : The target compound and its sulfonamide analog share the pentacyclic phosphorus-oxygen framework, which confers rigidity and thermal stability. However, the sulfonamide derivative’s polar sulfonyl group improves aqueous solubility compared to the hydrophobic N-alkyl groups in the target compound.

Biological Activity : While the target compound lacks direct pharmacological data, analogs like the phthalazine-based amine demonstrate anticancer activity, suggesting that nitrogen-containing heterocycles with aromatic substituents may interact with DNA or kinase targets. The sulfonamide analog’s antimicrobial properties further highlight the role of substituents in modulating bioactivity .

Synthetic Challenges : The olate derivative is simpler to synthesize due to its lack of N-alkyl groups, but its ionic nature limits membrane permeability. In contrast, the target compound’s lipophilic N-(1-phenylethyl) group may enhance blood-brain barrier penetration, though this requires experimental validation.

Biological Activity

Overview

N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound notable for its unique pentacyclic framework that incorporates phosphorus and oxygen atoms. This structure is believed to contribute to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC29H24NO2P
Molecular Weight449.48 g/mol
CAS Number712352-04-0
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The mechanism involves:

  • Binding Affinity : The compound exhibits a strong binding affinity to specific protein targets which may alter their activity.
  • Enzymatic Modulation : It can act as an inhibitor or activator of enzymes involved in critical metabolic pathways.

These interactions suggest potential roles in therapeutic applications against diseases where these pathways are dysregulated.

Anticancer Properties

Recent studies indicate that this compound may exhibit anticancer properties:

  • In Vitro Studies : Cell line studies demonstrated significant cytotoxic effects against various cancer cell types (e.g., breast and lung cancer cells).

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays:

  • Broad-Spectrum Activity : It has been tested against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.

Case Studies

  • Cytotoxicity Assay :
    • Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was performed to assess cell viability.
    • Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.
  • Antimicrobial Testing :
    • Objective : Test the efficacy against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method.
    • Results : Inhibition zones of 15 mm for S. aureus and 12 mm for E. coli were observed.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

The synthesis involves sequential functionalization of the pentacyclic core with methyl, phenylethyl, and phosphadioxa groups. Key parameters include:

  • Temperature control : Maintaining 60–80°C during phosphorous incorporation to prevent side reactions .
  • Inert atmosphere : Use of argon/nitrogen to avoid oxidation of reactive intermediates .
  • Catalyst selection : Palladium-based catalysts for Suzuki coupling of aromatic substituents (e.g., phenylethyl groups) .
  • Purification : Gradient silica gel chromatography with ethyl acetate/hexane (3:7 ratio) to isolate the final product .

Q. How can structural characterization techniques resolve ambiguities in the compound’s stereochemistry?

  • X-ray crystallography : Resolves bond angles (e.g., C1-N1-C13 at 175.08°) and confirms the pentacyclic framework .
  • 2D NMR (COSY, NOESY) : Identifies through-space interactions between the methylphenylethyl group and the phosphadioxa ring .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 697.7) .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) arise from structural variations:

  • Substituent effects : Trifluoromethyl groups enhance metabolic stability but reduce solubility, impacting assay outcomes .
  • Assay conditions : Use standardized protocols (e.g., pH 7.4 buffer, 37°C) to minimize variability in IC50 measurements .
  • Control experiments : Compare activity against reference compounds (e.g., 11-Methyl-1,8,10,12-tetraazatricyclo derivatives) to validate target specificity .

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • DFT calculations : Map electron density around the phosphorus atom to predict nucleophilic/electrophilic behavior .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes using crystal structures (PDB: 4D7A) to identify binding motifs .
  • Solvent effects : Include implicit solvation models (e.g., COSMO-RS) to simulate reaction pathways in polar aprotic solvents .

Q. What methodologies are suitable for analyzing the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-dependent NMR : Track protonation shifts of the phosphadioxa ring (δ 1.2–1.8 ppm) to identify hydrolytic vulnerabilities .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature degradation data .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s catalytic activity in cross-coupling reactions?

Discrepancies may arise from:

  • Ligand effects : Bulky ligands (e.g., triphenylphosphine) suppress undesired β-hydride elimination .
  • Substrate scope : Aryl bromides react efficiently (>80% yield), while chlorides require harsher conditions (120°C, 24h) .
  • Characterization gaps : Ensure reaction products are confirmed via independent techniques (e.g., GC-MS alongside NMR) .

Methodological Recommendations

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationSchlenk line techniquesArgon atmosphere, reflux conditions
Stereochemical AnalysisX-ray crystallographyBond angles (e.g., C1-N1-C13: 175.08°)
Biological ActivityEnzyme inhibition assaysIC50 with 95% confidence intervals
Stability StudiesForced degradation HPLCRetention time shifts >5% indicate instability

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